3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H,22,24,26)/t16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLQDUCRZCCKHG-VBSBHUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440591 | |

| Record name | 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-38-7 | |

| Record name | 3′,5′-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, a key protected nucleoside in the synthesis of modified oligonucleotides. We will delve into its molecular structure, established synthetic protocols, and its critical role in the development of therapeutic and diagnostic oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction: The Strategic Importance of Protecting Groups in Oligonucleotide Synthesis

The 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) group, commonly referred to as the TIPDS group, is a bifunctional silyl ether that simultaneously protects the 3'- and 5'-hydroxyl groups of ribonucleosides, such as uridine.[2] This bulky protecting group offers significant advantages in the synthesis of 2'-O-modified ribonucleosides, which are crucial components of many therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[3]

Molecular Structure and Physicochemical Properties

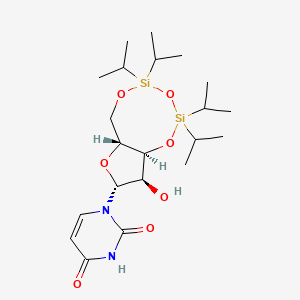

The structure of this compound features a central uridine core with the 3' and 5' hydroxyl groups of the ribose sugar linked by a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl bridge. This cyclic silyl ether imparts specific physicochemical properties to the molecule.

Structural Features

The TIPDS group locks the ribose ring in a conformation that facilitates selective modification of the remaining free 2'-hydroxyl group. The bulky isopropyl substituents on the silicon atoms provide steric hindrance, which contributes to the stability of the protecting group under various reaction conditions.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C21H38N2O7Si2 | [4] |

| Molecular Weight | 486.71 g/mol | [4][] |

| CAS Number | 69304-38-7 | [4][] |

| Appearance | Solid foam | [6] |

| Storage | <-15°C | [7] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a base, such as pyridine.[2][3] This procedure selectively protects the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups, leaving the 2'-hydroxyl group available for subsequent chemical modifications.

Experimental Protocol: Synthesis of 3',5'-O-(TIPDS)uridine

Materials:

-

Uridine (anhydrous)

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: Dry the uridine by co-evaporation with anhydrous pyridine.

-

Reaction: Dissolve the dried uridine in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Addition of Silylating Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the addition of water. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound as a solid foam.[6]

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the silylating agent and the protected product.

-

Pyridine as Base and Solvent: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.

-

Controlled Addition: Slow addition of the silylating agent at a low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

Characterization

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the uridine protons and the isopropyl groups of the TIPDS moiety.[6]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the product.

The Role of 3',5'-O-(TIPDS)uridine in Oligonucleotide Synthesis

The primary application of 3',5'-O-(TIPDS)uridine is as a key intermediate in the synthesis of 2'-O-modified ribonucleosides.[3] These modified nucleosides are then converted into phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis.[8]

Workflow for 2'-O-Modification

The availability of the 2'-hydroxyl group in 3',5'-O-(TIPDS)uridine allows for a variety of chemical modifications, including methylation, fluorination, and the introduction of larger functional groups.

Caption: Synthesis of 2'-O-modified uridine phosphoramidites.

Deprotection of the TIPDS Group

The TIPDS group is typically removed under fluoride-mediated conditions, most commonly using tetrabutylammonium fluoride (TBAF).[9] This deprotection step is highly selective and does not affect other common protecting groups used in oligonucleotide synthesis.

Applications in Drug Discovery and Development

Modified oligonucleotides containing 2'-O-modified ribonucleosides exhibit enhanced properties compared to their unmodified counterparts, including:

-

Increased Nuclease Resistance: Modifications at the 2'-position can protect the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in vivo.

-

Improved Binding Affinity: Certain 2'-modifications can enhance the binding affinity of the oligonucleotide to its target RNA sequence.

-

Reduced Off-Target Effects: Strategic placement of modified nucleosides can minimize unintended interactions with other cellular components.

These improved properties have led to the development of several oligonucleotide-based therapeutics for a range of diseases, including genetic disorders, viral infections, and cancer.[]

Conclusion

This compound is an indispensable tool in the field of nucleic acid chemistry. Its ability to selectively protect the 3'- and 5'-hydroxyl groups of uridine provides a robust platform for the synthesis of 2'-O-modified ribonucleosides. The incorporation of these modified building blocks into oligonucleotides has been instrumental in advancing the development of next-generation nucleic acid-based therapeutics and diagnostics.

References

-

Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5'-alkynylation. (2017). PMC. Retrieved from [Link]

-

3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine. PubChem. Retrieved from [Link]

-

3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. ResearchGate. Retrieved from [Link]

-

Double-headed nucleosides: Synthesis and applications. (2018). PMC. Retrieved from [Link]

-

Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'. (1990). Oxford Academic. Retrieved from [Link]

-

SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. Retrieved from [Link]

-

A new type of silyl protecting groups in nucleoside chemistry. PMC. Retrieved from [Link]

-

Streamlined Process for the Chemical Synthesis of RNA Using 2'-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ResearchGate. Retrieved from [Link]

-

1H NMR spectra of uridine (H5 and H1′) at various concentrations of... ResearchGate. Retrieved from [Link]

-

siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. (2010). Glen Research. Retrieved from [Link]

-

Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020). MDPI. Retrieved from [Link]

-

A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. PMC. Retrieved from [Link]

-

Scheme 1. (A) Markiewicz reagent, pyridine (95% yield). (B) (i) TMSCl,... ResearchGate. Retrieved from [Link]

-

Synthesis and applications of chemically modified oligonucleotides. ATDBio. Retrieved from [Link]

-

Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. Organic Chemistry Portal. Retrieved from [Link]

-

2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. (2012). NIH. Retrieved from [Link]

-

Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter. (2024). MDPI. Retrieved from [Link]

-

NMR spectroscopy data (pyridine-d 5 ) for compound 3. ResearchGate. Retrieved from [Link]

-

novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results. PubMed. Retrieved from [Link]

-

DNA proofreading and repair. Khan Academy. Retrieved from [Link]

-

Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. Retrieved from [Link]

- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. Google Patents.

-

This compound, 10 g. Carl ROTH. Retrieved from [Link]

-

1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Retrieved from [Link]

-

On the observation of discrete fluorine NMR spectra for uridine 5'-β,γ-fluoromethylenetriphosphate diastereomers at basic pH. (2014). PubMed. Retrieved from [Link]

Sources

- 1. utupub.fi [utupub.fi]

- 2. A new type of silyl protecting groups in nucleoside chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine | C21H38N2O7Si2 | CID 10480585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. glenresearch.com [glenresearch.com]

Introduction: The Strategic Importance of a Bulky Silyl Protecting Group

An In-Depth Technical Guide to the Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

In the intricate world of nucleoside chemistry and oligonucleotide synthesis, the precise manipulation of reactive functional groups is paramount. Unprotected hydroxyl groups on the ribose sugar moiety can lead to a cascade of unwanted side reactions, compromising yield and purity. This compound, commonly abbreviated as 3',5'-O-TIPDS-uridine, represents a cornerstone intermediate for researchers in medicinal chemistry and drug development.[][2] Its significance lies in the strategic deployment of the tetraisopropyldisiloxanediyl (TIPDS) group, a bifunctional silyl ether that simultaneously protects the 3'- and 5'-primary and secondary hydroxyl groups of uridine.[3]

Developed by Markiewicz, this protection strategy offers a robust and efficient route to selectively functionalize the remaining 2'-hydroxyl group, a critical step in the synthesis of RNA analogues, antiviral agents, and nucleic acid-based therapeutics.[4] The bulky isopropyl substituents on the silicon atoms provide considerable steric hindrance, rendering the silyl ether linkage stable to a wide range of reaction conditions, yet cleavable under specific, controlled protocols. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this vital chemical entity.

Part 1: The Core Synthesis – Mechanism and Strategic Considerations

The formation of the 3',5'-O-TIPDS bridge is a classic example of nucleophilic substitution at a silicon center. The reaction leverages the high affinity of silicon for oxygen to form a stable seven-membered heterocyclic ring fused to the ribose moiety.

Key Reagents and Their Roles

-

Uridine: The nucleoside substrate containing the cis-diol system (2'- and 3'-hydroxyls) and a primary 5'-hydroxyl group that will be protected.

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂): The key electrophilic reagent. This bifunctional silyl halide is designed to span and react with two hydroxyl groups simultaneously.[3] It is a moisture-sensitive liquid, necessitating anhydrous reaction conditions.

-

Pyridine or Imidazole/N,N-Dimethylformamide (DMF): This serves a dual purpose as a basic catalyst and a solvent. As a base, it deprotonates the hydroxyl groups of uridine, increasing their nucleophilicity. It also acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation. While pyridine is a common choice, an imidazole/DMF system can also be employed.[4]

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic attack mechanism. The greater reactivity of the primary 5'-hydroxyl group typically initiates the sequence.

-

Initial Silylation: The 5'-hydroxyl group of uridine, activated by the pyridine base, attacks one of the electrophilic silicon atoms of TIPDSCl₂, displacing a chloride ion.

-

Intramolecular Cyclization: The newly formed intermediate undergoes a rapid intramolecular cyclization. The 3'-hydroxyl group, held in close proximity, attacks the second silicon atom, displacing the remaining chloride ion and forming the stable seven-membered ring.

The result is a rigid, protected nucleoside where the 2'-hydroxyl group is the sole remaining reactive site on the sugar ring, poised for further chemical modification.

Caption: Reaction scheme for the silylation of uridine.

Part 2: Field-Proven Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of 3',5'-O-TIPDS-uridine. Adherence to anhydrous techniques is critical for success.

Reagent and Materials Table

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| Uridine | 244.20 | 2.44 g (10 mmol) | 1.0 |

| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 315.43 | 3.47 g (11 mmol) | 1.1 |

| Anhydrous Pyridine | 79.10 | 50 mL | Solvent |

| Dichloromethane (DCM) | 84.93 | ~200 mL | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | ~100 mL | For work-up |

| Brine | N/A | ~50 mL | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |

| Silica Gel (for column chromatography) | N/A | As needed | Purification |

| Chloroform/Methanol | N/A | As needed | Eluent |

Step-by-Step Methodology

-

Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure the uridine is anhydrous, co-evaporating with toluene if necessary.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add uridine (2.44 g, 10 mmol).

-

Dissolution: Add anhydrous pyridine (50 mL) to the flask. Stir the suspension at room temperature until the uridine is fully dissolved. This may require gentle warming.

-

Addition of Silylating Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (3.47 g, 11 mmol) to the stirred solution at room temperature using a syringe.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 (v/v) chloroform-methanol eluent.[4] The product spot will have a higher Rf value than the starting uridine. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously add 20 mL of water to quench any unreacted silylating agent.

-

Remove the pyridine under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of pyridine.[4]

-

Dissolve the resulting residue in dichloromethane (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography.[5]

-

Equilibrate the column with chloroform and elute with a gradient of 0-5% methanol in chloroform.[4]

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3',5'-O-TIPDS-uridine as a white solid or foam.

-

Part 3: Deprotection – Releasing the Hydroxyl Groups

The TIPDS group is stable to many reagents but can be efficiently removed when desired, typically at the final stages of a synthetic sequence. The cleavage relies on the use of a fluoride ion source, which has a very high affinity for silicon.

Common Deprotection Reagents

-

Tetrabutylammonium Fluoride (TBAF): A common and effective fluoride source, typically used in a solvent like tetrahydrofuran (THF).

-

Triethylamine Trihydrofluoride (TEA·3HF): A reagent that provides a controlled release of fluoride and is effective for removing silyl groups.[6]

-

Hydrogen Fluoride-Pyridine (HF-Pyridine): A potent but hazardous reagent used for more stubborn silyl ethers.[5]

General Deprotection Protocol (using TEA·3HF)

-

Dissolve the 3',5'-O-TIPDS-uridine derivative in anhydrous DMSO or a mixture of triethylamine trihydrofluoride and DMF.[6][7]

-

Stir the solution at room temperature or with gentle heating (e.g., 55-65°C) for a duration determined by the specific substrate (typically 2-24 hours).[6][7]

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Quench the reaction, typically by adding a silyl scavenger like silica gel or by aqueous work-up.

-

Purify the resulting deprotected uridine derivative using standard techniques such as precipitation or chromatography.[6]

Caption: General workflow for the deprotection of TIPDS-uridine.

Part 4: Applications in Drug Discovery and Development

The primary utility of 3',5'-O-TIPDS-uridine is as a versatile building block for the synthesis of more complex molecules.[8] By masking the 3' and 5' positions, it directs subsequent reactions to the 2'-hydroxyl group.

-

Antiviral Agents: The compound serves as a key intermediate in the synthesis of novel nucleoside analogues with potential antiviral activity against viruses like Hepatitis C and RSV.[] The selective modification at the 2'-position is a common strategy in the design of chain-terminating viral polymerase inhibitors.

-

Nucleic Acid Probes: Deuterated versions of uridine derivatives, synthesized using similar protection strategies, are valuable as building blocks for nucleic acid probes used to track the pharmacokinetics of nucleic acid drugs.[8]

Conclusion

The synthesis of this compound via the Markiewicz procedure is a robust, high-yield reaction that provides access to a crucial intermediate in nucleoside chemistry. The TIPDS group offers a reliable method for the simultaneous protection of the 3'- and 5'-hydroxyls, enabling the selective functionalization of the 2'-position. This capability is fundamental to the development of modified oligonucleotides, antiviral drugs, and advanced diagnostic probes, making TIPDS-uridine an indispensable tool for researchers and scientists in the field of drug development.

References

- BOC Sciences. This compound.

- Carbosynth. O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (3',5'-TIPS-Uridine).

- Markiewicz, W. T., & Wiewiorowski, M. (1979). 3',5'-O-(TETRAISOPROPYLDISILOXANE-1,3-DIYL)RIBONUCLEOSIDES Simultaneous Protection of 3'- and 5'-Hydroxyl Groups of Nucleo. ResearchGate.

- Reddy, P. V., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central (PMC) - NIH.

- ATDBio. Synthesis and applications of chemically modified oligonucleotides.

- Markiewicz, W. T., & Adrych, K. (1988). Simultaneous Protection of 3'- and 5'-Hydroxyls of Ribonucleosides with Di-t-Butoxydichlorosilane. ResearchGate.

- Miyamoto, N., et al. (2020). Practical and reliable synthesis of 2',3',5',5″-tetradeuterated uridine derivatives. Nucleosides Nucleotides Nucleic Acids, 39(1-3), 236-244.

- PubChem. 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine.

- Ogilvie, K. K., & Entwistle, D. W. (1981). A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. ResearchGate.

- Entegris. 1,3-Dichloro-1,1,3,3-tetraisopropyl-disiloxane.

- Seela, F., & Peng, X. (2007). Double-headed nucleosides: Synthesis and applications. PubMed Central (PMC) - NIH.

- Markiewicz, W. T., & Wiewiórowski, M. (1978). A new type of silyl protecting groups in nucleoside chemistry. Nucleic Acids Research.

- Glen Research. (2007). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22.

- Werz, E., et al. (2004). Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. ResearchGate.

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

- 8. Practical and reliable synthesis of 2',3',5',5″-tetradeuterated uridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine mechanism of action

An In-depth Technical Guide to the Core Mechanism of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

Authored by a Senior Application Scientist

Preamble: Redefining "Mechanism of Action" for a Foundational Chemical Tool

For researchers, scientists, and drug development professionals, the term "mechanism of action" typically evokes a pharmacological narrative: a molecule binding to a biological target to elicit a specific physiological response. However, in the realm of synthetic chemistry and drug design, some molecules are not the final actors on the biological stage but are indispensable enablers of the performance. This compound, commonly referred to as TIPDS-uridine, is a prime example of such a molecule. Its "mechanism of action" is not one of biological interaction, but of chemical orchestration, serving as a sophisticated protecting group that facilitates the synthesis of complex nucleoside-based therapeutics. This guide delves into the core function of TIPDS-uridine, elucidating its chemical mechanism and its pivotal role in the development of novel therapeutic agents.

Part 1: The Chemical Identity and Core Function of TIPDS-Uridine

This compound is a chemically modified form of uridine, a fundamental component of ribonucleic acid (RNA).[1][2] The modification involves the introduction of a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl (TIPDS) group, which forms a cyclic silyl ether linkage with the 3' and 5' hydroxyl groups of the uridine's ribose sugar.[2][3] This bifunctional protecting group effectively "masks" these two reactive sites, preventing them from participating in chemical reactions while other parts of the molecule are being modified.[3][4]

The primary role of TIPDS-uridine is to serve as a key intermediate in the synthesis of modified nucleosides and oligonucleotides.[5][6] The strategic protection of the 3' and 5' hydroxyl groups allows for selective chemical transformations to be carried out on the 2'-hydroxyl group of the ribose sugar or on the uracil base itself. This level of control is crucial for the development of synthetic RNA strands, antisense oligonucleotides, and other nucleoside analogs with therapeutic potential.

While some commercial suppliers have anecdotally mentioned direct antiviral activity against Hepatitis C and Respiratory Syncytial Virus (RSV) for TIPDS-uridine, this is not widely substantiated in the peer-reviewed scientific literature.[] The overwhelming body of evidence points to its function as a synthetic intermediate, with any observed biological activity being attributable to the final, deprotected nucleoside analog. The biological effects of the core uridine molecule, such as its roles in RNA synthesis, cellular metabolism, and neuromodulation, are well-documented but are distinct from the function of the TIPDS-protected form.[8][9][10][11][12]

Part 2: The "Mechanism of Action" as a Protecting Group

The true "mechanism of action" of TIPDS-uridine lies in its function as a protecting group. In organic synthesis, protecting groups are temporarily introduced to mask a reactive functional group, allowing a chemical reaction to occur at another position in the molecule.[4][13] The protecting group must be stable under the reaction conditions and must be readily removable in a subsequent step.

The TIPDS Group: A Bifunctional Silyl Protecting Group

The TIPDS group is a type of silyl protecting group, which are widely used in organic chemistry due to their ease of introduction, stability under various conditions, and clean removal.[14][15][16] The TIPDS group is particularly well-suited for the protection of nucleosides for several reasons:

-

Bifunctionality: It simultaneously protects two hydroxyl groups (3' and 5') in a single step, which is an efficient strategy.[3]

-

Steric Hindrance: The bulky isopropyl groups on the silicon atoms provide significant steric hindrance, which contributes to the stability of the protected nucleoside and can influence the regioselectivity of subsequent reactions.[15]

-

Stability: The silyl ether linkages are generally stable to a wide range of reaction conditions, including those used for acylation, alkylation, and some oxidation/reduction reactions. This allows for a variety of modifications to be made to the unprotected 2'-hydroxyl group.

Mechanism of Protection (Silylation)

The protection of uridine with the TIPDS group is typically achieved by reacting it with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a base, such as pyridine or imidazole. The mechanism proceeds as follows:

-

Activation of the Silylating Agent: The base can assist in the reaction, although the primary reaction is between the hydroxyl groups of uridine and the silicon-chlorine bonds of the silylating agent.

-

Nucleophilic Attack: The 5'-hydroxyl group of uridine, being a primary and more sterically accessible alcohol, likely initiates a nucleophilic attack on one of the silicon atoms of the 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, displacing a chloride ion.

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular reaction where the 3'-hydroxyl group attacks the second silicon atom, displacing the other chloride ion and forming the stable seven-membered ring of the protected nucleoside.

Caption: Protection of uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

Orthogonal Protection Strategies

The stability of the TIPDS group is a cornerstone of orthogonal protection strategies in oligonucleotide synthesis.[5] This means that different protecting groups with different chemical labilities can be used to protect various functional groups in the molecule, allowing for their selective removal. For instance, with the 3' and 5' positions blocked by the TIPDS group, the 2'-hydroxyl can be protected with another group (e.g., a TBDMS group) or modified as desired. The TIPDS group will remain intact during these transformations and can be removed at a later stage under specific conditions.

Mechanism of Deprotection (Desilylation)

The removal of the TIPDS group is typically accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[14][17][18] The mechanism of deprotection is driven by the high affinity of fluoride for silicon:

-

Nucleophilic Attack by Fluoride: The small and highly nucleophilic fluoride ion attacks one of the silicon atoms of the TIPDS group.

-

Formation of a Pentacoordinate Silicon Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate.

-

Cleavage of the Silicon-Oxygen Bond: The strong silicon-fluoride bond that is formed provides the thermodynamic driving force for the cleavage of the weaker silicon-oxygen bond, liberating one of the hydroxyl groups.

-

Second Cleavage: A second fluoride ion can then attack the other silicon atom, cleaving the remaining silicon-oxygen bond and fully deprotecting the uridine to regenerate the 3' and 5' hydroxyl groups.

Caption: Deprotection of TIPDS-uridine using a fluoride source.

Part 3: Practical Application and Experimental Workflow

The synthesis of TIPDS-uridine is a common procedure in laboratories focused on nucleoside chemistry and oligonucleotide synthesis. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Uridine

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

-

Anhydrous Pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of uridine in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Silylating Agent: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is added dropwise to the uridine solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Workup: The reaction is quenched by the addition of water. The mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Data Presentation: Typical Reaction Parameters

| Step | Reagents | Solvent(s) | Typical Temperature | Typical Time | Typical Yield |

| Protection | Uridine, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, Pyridine | Pyridine, DMF | 0 °C to RT | 2-12 hours | 85-95% |

| Deprotection | TIPDS-Uridine, TBAF or TEA·3HF | THF, DMSO | Room Temperature to 65 °C | 2-24 hours | >90% |

Part 4: Biological Relevance and Downstream Applications

The true biological significance of TIPDS-uridine is realized in the molecules it helps to create. By providing a robust and reliable method for protecting the 3' and 5' hydroxyls, it has become an invaluable tool in the synthesis of a wide array of modified nucleosides and oligonucleotides for research and therapeutic purposes.

Enabling Drug Discovery and Development

The use of TIPDS-uridine as a synthetic intermediate is a key step in the development of:

-

Antiviral Nucleoside Analogs: Many antiviral drugs are modified nucleosides that act as chain terminators during viral replication. The ability to selectively modify the 2' position of uridine, which is facilitated by TIPDS protection, is crucial for creating these analogs.

-

Antisense Oligonucleotides and siRNA: These therapeutic modalities rely on synthetic strands of nucleic acids that bind to specific mRNA targets. The chemical synthesis of these oligonucleotides requires a carefully orchestrated series of protection and deprotection steps, where intermediates like TIPDS-uridine play a vital role.[19][20][21][22]

-

Aptamers and Ribozymes: The synthesis of these functional nucleic acid molecules also relies on the principles of solid-phase oligonucleotide synthesis, for which TIPDS-protected nucleosides can be important building blocks.

In essence, the "mechanism of action" of TIPDS-uridine in a drug development context is to enable the precise chemical modifications that impart therapeutic activity to the final oligonucleotide or nucleoside analog.

Part 5: Conclusion

This compound is a testament to the crucial role of enabling technologies in modern drug discovery. Its "mechanism of action" is not pharmacological but chemical, rooted in its function as a highly efficient and selective protecting group for the 3' and 5' hydroxyls of uridine. By understanding and leveraging this chemical mechanism, researchers and drug developers are empowered to synthesize novel nucleoside-based therapeutics with the potential to address a wide range of diseases. This in-depth guide has illuminated the core principles behind TIPDS-uridine's function, providing a foundational understanding for its application in the laboratory and its ultimate impact on human health.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

- Beaucage, S. L. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.

- Ghavami, S., et al. (2025). The Role of Uridine in Health and Disease.

- Yilmaz, M., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Bursa Uludağ Üniversitesi Veteriner Fakültesi Dergisi.

- Li, M., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology.

- Muller, T., et al. (2004). Characterization of the Biological Activities of Uridine Diphosphate in Human Dendritic Cells: Influence on Chemotaxis and CXCL8 Release. Journal of Leukocyte Biology.

-

PubChem. (n.d.). 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine. National Center for Biotechnology Information. Retrieved from [Link]

- Kawanobe, T., et al. (1986). A simple and convenient synthesis of 3'-5'- or 2'-5'-linked oligoribonucleotide by polymerization of unprotected ribonucleoside using phosphorus tris-azole. Nucleic Acids Research.

- Drenichev, M. S., et al. (2012). Relative Stability of TIPDS and N-Acyl Protecting Groups in 4 M Amine-Alcohol Solutions at 20 °C. Nucleosides, Nucleotides and Nucleic Acids.

- Markiewicz, W. T., & Wiewiórowski, M. (1978). A new type of silyl protecting groups in nucleoside chemistry. Nucleic Acids Research.

- Pathmasiri, W., et al. (2011). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry.

- Wang, L., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology.

-

Glen Research. (2019). Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]

- Werz, E., et al. (2006). Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. Helvetica Chimica Acta.

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]

- Virta, P. (2004). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

- Westman, E., & Stromberg, R. (1994). A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. ChemInform.

- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

- Yaylagul, E. O., et al. (2015). In vivo protective effect of Uridine, a pyrimidine nucleoside, on genotoxicity induced by Levodopa/Carbidopa in mice. Drug and Chemical Toxicology.

-

Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

-

Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

- Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

- Buzin, M. I., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers.

Sources

- 1. The biological functions and side effects of Uridine_Chemicalbook [chemicalbook.com]

- 2. 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine | C21H38N2O7Si2 | CID 10480585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 10. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 15. Silyl Groups - Gelest [technical.gelest.com]

- 16. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A simple and convenient synthesis of 3'-5'- or 2'-5'-linked oligoribonucleotide by polymerization of unprotected ribonucleoside using phosphorus tris-azole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sg.idtdna.com [sg.idtdna.com]

- 21. utupub.fi [utupub.fi]

- 22. atdbio.com [atdbio.com]

Methodological & Application

Synthesis of RNA Probes Utilizing 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: An Application Note and Comprehensive Protocol

Introduction: The Critical Role of Protecting Groups in RNA Synthesis

The chemical synthesis of RNA is a cornerstone of modern molecular biology, enabling the production of RNA probes for a myriad of applications, including in situ hybridization, Northern blotting, and RNA interference studies[1]. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides presents a significant synthetic challenge, necessitating a robust protection strategy to prevent undesirable side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages[2][3]. A suboptimal protecting group at the 2'-position can lead to chain cleavage or isomerization to non-natural 2'-5' linkages during synthesis[2][4].

The 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) (TIPS) protecting group, introduced by Markiewicz, offers a powerful solution to this challenge[3]. This bulky bifunctional silyl group simultaneously protects the 3' and 5' hydroxyls of a ribonucleoside, such as uridine. This strategy offers the distinct advantage of leaving the 2'-hydroxyl as the sole position for subsequent chemical modification, such as phosphitylation, which is essential for its incorporation into a growing RNA chain via solid-phase synthesis. The steric hindrance provided by the isopropyl groups on the silicon atoms imparts significant stability to the silyl ether bonds, preventing premature cleavage during the synthetic cycles[5].

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of RNA probes incorporating 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Workflow Overview: From Uridine to Purified RNA Probe

The synthesis of an RNA probe using the TIPS-protected uridine monomer follows a multi-step process. The key stages are:

-

Protection of Uridine: The initial and crucial step involves the regioselective silylation of uridine to form this compound.

-

Phosphitylation: The free 2'-hydroxyl of the TIPS-protected uridine is then converted into a phosphoramidite, the reactive monomer required for automated solid-phase synthesis.

-

Solid-Phase Oligonucleotide Synthesis: The phosphoramidite monomer is incorporated into the growing RNA chain on a solid support using a standard automated synthesizer.

-

Deprotection and Cleavage: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed.

-

Purification and Analysis: The final RNA probe is purified to remove any truncated sequences or byproducts and its integrity is verified.

Figure 1: Overall workflow for RNA probe synthesis.

Part 1: Synthesis of this compound 2'-Phosphoramidite

This section details the preparation of the key building block for solid-phase synthesis.

Protocol 1: Synthesis of this compound

Rationale: This protocol describes the regioselective protection of the 3' and 5' hydroxyl groups of uridine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). Pyridine acts as a base to neutralize the HCl generated during the reaction. The bulky TIPS group favors the formation of a six-membered ring by bridging the 3' and 5' oxygens, leaving the 2'-hydroxyl group free for subsequent reactions.

| Reagent | Molar Equiv. | Amount |

| Uridine | 1.0 | 1.0 g (4.10 mmol) |

| Pyridine (anhydrous) | - | 13.7 mL |

| TIPDSCl₂ | 1.1 | 1.42 g (4.50 mmol) |

| Ethyl Acetate | - | For workup |

| 0.05 M HCl | - | For washing |

| Deionized Water | - | For washing |

| Brine | - | For washing |

| Anhydrous Sodium Sulfate | - | For drying |

Procedure:

-

To a stirred solution of uridine (1.0 g, 4.10 mmol) in anhydrous pyridine (13.7 mL) at room temperature, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.42 g, 4.50 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add ethyl acetate (10 mL) to the reaction mixture.

-

Wash the organic layer sequentially with 0.05 M HCl (10 mL), deionized water (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane:methanol = 10:1) to afford this compound as a white solid. The expected yield is approximately 69%.

Protocol 2: Phosphitylation of this compound

Rationale: The free 2'-hydroxyl group of the TIPS-protected uridine is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This phosphitylating agent introduces the phosphoramidite moiety, which is activated during solid-phase synthesis to form the phosphodiester linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive phosphoramidite product[6]. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct.

| Reagent | Molar Equiv. |

| 3',5'-O-TIPS-Uridine | 1.0 |

| Anhydrous Dichloromethane | - |

| Diisopropylethylamine (DIPEA) | 2.5 |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 |

Procedure:

-

Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add diisopropylethylamine (DIPEA) to the solution.

-

Cool the mixture to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC[6].

-

Upon completion, dilute the reaction with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate/triethylamine eluent system to yield the desired 2'-phosphoramidite.

Part 2: Solid-Phase Synthesis of the RNA Probe

Rationale: Solid-phase synthesis allows for the automated, stepwise addition of nucleotide monomers to a growing chain attached to a solid support[7][8]. Each cycle of nucleotide addition consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. The use of excess reagents drives each step to completion, ensuring high yields of the desired full-length oligonucleotide[7].

Figure 2: Automated solid-phase RNA synthesis cycle.

Protocol 3: Automated Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer. The TIPS-uridine phosphoramidite is installed in one of the monomer positions on the synthesizer.

Materials:

-

Automated DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support with the desired initial nucleoside

-

TIPS-uridine 2'-phosphoramidite solution in anhydrous acetonitrile

-

Standard RNA phosphoramidites (A, C, G) with appropriate 2'- and exocyclic amine protecting groups (e.g., TBDMS or TOM for 2'-OH)

-

Standard synthesizer reagents:

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solutions (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Washing solvent (anhydrous acetonitrile)

-

Procedure:

-

Prepare a solution of the 3',5'-O-TIPS-uridine 2'-phosphoramidite in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer.

-

Install the phosphoramidite solution on the synthesizer.

-

Program the desired RNA sequence into the synthesizer software.

-

Initiate the synthesis protocol. The synthesizer will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation to build the RNA chain in the 3' to 5' direction[9].

Part 3: Post-Synthesis Processing and Purification

Protocol 4: Cleavage and Deprotection

Rationale: After synthesis, the RNA oligomer must be cleaved from the solid support and all protecting groups (on the phosphate, exocyclic amines, and the 2'-hydroxyls) must be removed. This is typically a multi-step process. The bulky TIPS group is stable to the basic conditions used to remove many other protecting groups, requiring a specific fluoride-based deprotection step.

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add a solution of ammonium hydroxide/methylamine (AMA) or a similar basic solution to the support.

-

Heat the mixture as recommended for the specific base protecting groups used (e.g., 65°C for 15-30 minutes). This step cleaves the RNA from the support and removes the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups.

-

Cool the vial and transfer the supernatant containing the partially deprotected RNA to a new tube. Evaporate the solution to dryness.

-

-

Silyl Group Deprotection:

-

Resuspend the dried RNA pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like DMSO or NMP.

-

Alternatively, tetrabutylammonium fluoride (TBAF) in THF can be used[10].

-

Incubate at the recommended temperature and time to cleave the 2'-O-TIPS and any other silyl protecting groups (e.g., TBDMS).

-

Quench the reaction by adding a suitable quenching buffer.

-

Protocol 5: Purification of the RNA Probe

Rationale: Crude synthetic RNA contains the full-length product as well as shorter, failed sequences. Purification is essential to obtain a probe with high specificity. Polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are common methods for RNA purification[2][11].

Procedure (Example using denaturing PAGE):

-

Resuspend the deprotected RNA in a loading buffer containing a denaturant (e.g., formamide).

-

Heat the sample to denature any secondary structures.

-

Load the sample onto a high-percentage denaturing polyacrylamide gel.

-

Run the gel until the desired separation is achieved.

-

Visualize the RNA bands by UV shadowing.

-

Excise the band corresponding to the full-length RNA product.

-

Elute the RNA from the gel slice using an appropriate elution buffer.

-

Desalt the purified RNA using a method such as ethanol precipitation or a desalting column.

-

Quantify the final RNA probe using UV spectrophotometry (A₂₆₀).

Conclusion

The use of this compound provides a robust and reliable method for the synthesis of high-quality RNA probes. The simultaneous protection of the 3' and 5' hydroxyls simplifies the synthesis of the 2'-phosphoramidite monomer and offers excellent stability during automated solid-phase synthesis. The detailed protocols provided in this application note, from the initial protection of uridine to the final purification of the RNA probe, are designed to empower researchers to successfully synthesize custom RNA probes for their specific applications. Adherence to anhydrous conditions during phosphitylation and careful execution of the deprotection steps are critical for achieving high yields of pure, functional RNA.

References

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]

-

Jaworska, M., et al. (2021). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 26(15), 4487. [Link]

-

Luy, N., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7653–7664. [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

GE Healthcare Dharmacon, Inc. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Retrieved from [Link]

-

Martelli, G., et al. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Molecules, 27(24), 8913. [Link]

-

Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA Synthesis Method Using 5'-O-Silyl-2'-O-orthoester Protecting Groups. Journal of the American Chemical Society, 120(45), 11820–11821. [Link]

-

Wagner, D., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology, 3(4), 447-455. [Link]

- Vasavirama, K., & K, P. B. (2013). Molecular probes and their applications. International Journal of Life Sciences, Biotechnology and Pharma Research, 2(2), 29-39.

-

Seth, P. P., et al. (2023). and 5-Propynyl-Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols, 3, e896. [Link]

-

National Center for Biotechnology Information. (n.d.). RNA Probes - MeSH. Retrieved from [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

- Usman, N., et al. (1996). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Symposium Series, (35), 25-26.

-

Li, J., et al. (2018). A PCR-Based Method for RNA Probes and Applications in Neuroscience. Frontiers in Molecular Neuroscience, 11, 133. [Link]

- Pitsch, S., et al. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795.

-

Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

- Wiegand, T. W., et al. (2002). Expanding the structural and functional diversity of RNA: analog uridine triphosphates as candidates for in vitro selection of nucleic acids. Nucleic Acids Research, 30(4), 933-939.

- Beaucage, S. L. (2008). Chapter 2: Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry.

- Palomo, J. M., et al. (2004). Silylation of 1,3-Dicarbonyl Compounds with 2-Oxo-3-trimethylsilyltetrahydro-1,3-oxazole.

-

Longdom Publishing. (n.d.). Explaining the Power of Genetic Probes: Tools for Modern Molecular Biology. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]

- Ohkubo, A., et al. (2023). Solid-phase synthesis of oligodeoxynucleotides using nucleobase-unprotected oxazaphospholidine monomers bearing a lipophilic tag. Organic & Biomolecular Chemistry, 21(37), 7545-7550.

- Promega Corporation. (n.d.). RNA30: RNA Analysis Workflow Solutions.

- Kamaike, K., et al. (2005). Proton-Block Strategy for the Synthesis of Oligodeoxynucleotides without Base Protection, Capping Reaction, and P−N Bond Cleavage Reaction. The Journal of Organic Chemistry, 70(4), 1339–1348.

- Kofoed, R. H., et al. (2022). RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. JoVE (Journal of Visualized Experiments), (189), e64516.

-

Taylor & Francis. (n.d.). RNA probe – Knowledge and References. Retrieved from [Link]

Sources

- 1. RNA Probes - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atdbio.com [atdbio.com]

- 5. Buy 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 69304-37-6 [smolecule.com]

- 6. Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atdbio.com [atdbio.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. idtdna.com [idtdna.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

Introduction: The Strategic Role of the TIPDS Group in Nucleoside Chemistry

In the intricate landscape of synthetic organic chemistry, particularly in the synthesis of oligonucleotides and modified nucleosides for therapeutic applications, the use of protecting groups is a cornerstone strategy. Among these, the 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) (TIPDS) group holds a prominent position for the simultaneous protection of the 3'- and 5'-hydroxyl functions of ribonucleosides like uridine.[1] Its steric bulk confers exceptional stability across a wide array of reaction conditions, yet its reliable and clean removal is paramount to furnishing the desired final product. This document provides a detailed guide for researchers, scientists, and drug development professionals on the efficient deprotection of 3',5'-O-TIPDS-uridine, grounded in mechanistic understanding and field-proven protocols.

Mechanistic Underpinnings of TIPDS Deprotection

The cleavage of the robust silicon-oxygen bonds in the TIPDS group is most commonly and effectively achieved through the use of fluoride-based reagents. The high affinity of the fluoride ion for silicon is the thermodynamic driving force for this reaction.[2][3] The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate then fragments, breaking the silicon-oxygen bond and liberating the free hydroxyl groups of uridine.

The choice of the fluoride source is critical and is dictated by the overall substrate sensitivity, particularly to basic or acidic conditions. Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective but also basic, which can be detrimental to sensitive functional groups.[4] For substrates that are base-labile, less basic fluoride sources like hydrogen fluoride-pyridine (HF-Pyridine) or triethylamine trihydrofluoride (TEA·3HF) are preferable alternatives.[3][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of 3',5'-O-TIPDS-uridine. It is imperative to monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF

This is the most common and generally efficient method for TIPDS deprotection, suitable for substrates tolerant to basic conditions.

Materials:

-

3',5'-O-TIPDS-uridine

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 3',5'-O-TIPDS-uridine (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.

-

To the stirred solution at room temperature, add TBAF (1.0 M in THF, 2.2 equiv) dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude uridine by silica gel column chromatography to afford the pure product.

Rationale: TBAF is a potent fluoride source that readily cleaves the Si-O bond.[3][6] THF is the solvent of choice due to its ability to dissolve both the substrate and the TBAF reagent. The aqueous workup with NaHCO₃ neutralizes any excess fluoride and facilitates the removal of water-soluble byproducts.

Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine Complex (HF-Pyridine)

This method is advantageous for substrates that are sensitive to the basicity of TBAF.[4] Caution: HF-Pyridine is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Plastic labware should be used as HF reacts with glass.

Materials:

-

3',5'-O-TIPDS-uridine

-

Hydrogen Fluoride-Pyridine complex (70% HF)

-

Anhydrous Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a plastic vial, dissolve the 3',5'-O-TIPDS-uridine (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 4:1 v/v) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add HF-Pyridine (3-5 equiv of HF) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with dichloromethane (3 x volume of the aqueous layer).[3]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[3]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Rationale: The HF-Pyridine complex provides a source of fluoride in a less basic medium compared to TBAF.[3][5] Pyridine acts as a base to buffer the hydrofluoric acid and also aids in solubilizing the substrate. The use of plasticware is mandatory to prevent the etching of glass by HF.[3]

Protocol 3: Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)

Similar to HF-Pyridine, TEA·3HF is a milder, less basic fluoride source suitable for base-sensitive molecules.[3][7] It is also a corrosive and toxic reagent requiring careful handling in a fume hood with appropriate PPE and the use of plastic labware.

Materials:

-

3',5'-O-TIPDS-uridine

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Anhydrous N,N-Dimethylformamide (DMF) or THF

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 3',5'-O-TIPDS-uridine (1.0 equiv) in anhydrous DMF or THF to a concentration of approximately 0.1 M.

-

Add triethylamine (2.0 equiv) to the solution.

-

Add TEA·3HF (3.0-5.0 equiv) to the stirred solution at room temperature.

-

Heat the reaction mixture to 40-50 °C if necessary and monitor by TLC. The reaction time can vary from 2 to 24 hours.[8]

-

After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude uridine by silica gel column chromatography.

Rationale: TEA·3HF offers a convenient and effective alternative to HF-Pyridine for fluoride-mediated desilylation.[8] The addition of triethylamine can help to buffer the reaction mixture. The reaction may require gentle heating to proceed at a reasonable rate.

Workflow and Data Presentation

The general workflow for the deprotection of 3',5'-O-TIPDS-uridine is illustrated below.

Caption: General workflow for the deprotection of 3',5'-O-TIPDS-uridine.

Table 1: Comparison of Deprotection Protocols

| Parameter | Protocol 1 (TBAF) | Protocol 2 (HF-Pyridine) | Protocol 3 (TEA·3HF) |

| Reagent | Tetrabutylammonium Fluoride | Hydrogen Fluoride-Pyridine | Triethylamine Trihydrofluoride |

| Solvent | THF | THF/Pyridine | DMF or THF |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-4 hours | 4-12 hours | 2-24 hours |

| Key Advantage | High reactivity and efficiency | Suitable for base-sensitive substrates | Milder alternative to HF-Pyridine |

| Key Disadvantage | Basicity may cause side reactions[4] | Highly corrosive and toxic, requires plasticware | Corrosive and toxic, may require heating |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Reaction | - Insufficient reagent- Low reaction temperature- Deactivated reagent | - Add additional equivalents of the deprotecting agent.- Increase the reaction temperature, especially for Protocols 2 and 3.- Use a fresh batch of the reagent. For TBAF, ensure it is anhydrous, as water can inhibit the reaction with some substrates.[9] |

| Formation of Side Products | - Basicity of TBAF causing degradation of sensitive groups- Reaction conditions are too harsh (high temperature or long reaction time) | - Switch to a milder, less basic reagent such as HF-Pyridine or TEA·3HF.[4]- Buffer the TBAF reaction with acetic acid.[4]- Reduce the reaction temperature and monitor closely to quench as soon as the starting material is consumed. |

| Low Yield after Purification | - Decomposition of the product on silica gel- Inefficient extraction | - Neutralize the crude product before chromatography.- Use a different purification method, such as recrystallization or preparative HPLC.- Ensure complete extraction by performing multiple extractions and checking the aqueous layer for product by TLC. |

| Difficulty in Removing Byproducts | - Tetrabutylammonium salts can be difficult to remove from polar products | - After the initial aqueous workup, perform multiple washes with water to remove TBAF byproducts.[10]- Consider using a precipitation method to isolate the product. |

Conclusion

The deprotection of the 3',5'-O-TIPDS group on uridine is a critical step in the synthesis of modified nucleosides and oligonucleotides. The choice of the deprotection protocol should be carefully considered based on the stability of the substrate to acidic or basic conditions. The methods outlined in this guide, utilizing TBAF, HF-Pyridine, or TEA·3HF, provide robust and reliable options for achieving clean and efficient deprotection. By understanding the underlying mechanisms and potential pitfalls, researchers can optimize their synthetic strategies and successfully obtain the desired uridine product.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Glen Research. (2019). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. [Link]

-

ResearchGate. (2012). Selective Deprotection of Silyl Ethers. [Link]

- Google Patents. (2010).

-

Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. [Link]

-

PubMed Central. (2016). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. [Link]

-

ResearchGate. (1995). A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. [Link]

-

YouTube. (2022). TMS Alcohol Protecting Group Using Silyl Ether. [Link]

-

ResearchGate. (2016). Simple Method for Fast Deprotection of Nucleosides by Triethylamine-Catalyzed Methanolysis of Acetates in Aqueous Medium. [Link]

-

ACS Publications. (2024). Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent. [Link]

-

Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. [Link]

-

PubMed Central. (2017). Oligonucleotide synthesis under mild deprotection conditions. [Link]

-

ResearchGate. (2016). Deprotection a of 20 with 1 mol/L TBAF-THF containing different amines. [Link]

-

PubMed Central. (2017). Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5'-alkynylation. [Link]

-

PubMed Central. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]

- Google Patents. (2021). CN113651865A - Method for removing tetrabutylammonium fluoride.

-

Carl ROTH. (n.d.). 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, 10 g. [Link]

-

PubMed Central. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

-

ResearchGate. (2001). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. [Link]

-

ResearchGate. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. [Link]

-

Redalyc. (2006). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. reddit.com [reddit.com]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN113651865A - Method for removing tetrabutylammonium fluoride - Google Patents [patents.google.com]

Solid-Phase Synthesis of RNA with Silyl Protecting Groups: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides utilizing silyl protecting groups for the 2'-hydroxyl function. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying chemical principles and strategic considerations essential for the successful synthesis of high-quality RNA.

The Central Challenge in RNA Synthesis: The 2'-Hydroxyl Group

The primary distinction between RNA and DNA is the presence of a hydroxyl group at the 2' position of the ribose sugar.[1] While crucial for RNA's diverse biological functions, this group introduces significant chemical challenges during synthesis. Its nucleophilicity necessitates a robust protecting group strategy to prevent undesirable side reactions, such as chain cleavage and isomerization of the phosphodiester linkage.[2] An ideal 2'-hydroxyl protecting group must be stable throughout the iterative cycles of solid-phase synthesis and yet be removable under conditions that do not compromise the integrity of the final RNA product.[1][2]

Silyl ethers have emerged as a highly effective and widely adopted solution for 2'-hydroxyl protection in RNA synthesis due to their unique stability profile. They are generally stable to the basic conditions used for the removal of exocyclic amine protecting groups and the acidic conditions for detritylation, yet can be selectively cleaved using a fluoride ion source.

A Comparative Analysis of 2'-O-Silyl Protecting Groups

Two silyl protecting groups have gained prominence in solid-phase RNA synthesis: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). The choice between them often depends on the desired length of the RNA sequence and the specific synthesis strategy.

| Protecting Group | Structure | Key Advantages | Key Disadvantages |

| TBDMS (tert-butyldimethylsilyl) | A silicon atom bonded to two methyl groups, a tert-butyl group, and the 2'-oxygen of the ribose. | Well-established and widely used.[1][2] | Bulky, which can lead to steric hindrance and reduced coupling efficiency, requiring longer coupling times.[1][3] Can be prone to 2' to 3' migration during monomer synthesis.[1] |

| TOM (triisopropylsilyloxymethyl) | A triisopropylsilyl group linked to the 2'-oxygen via a methyl ether linkage. | The oxymethyl spacer reduces steric hindrance at the coupling site, leading to higher coupling efficiencies and suitability for synthesizing longer RNA molecules.[1][3][4][5] The acetal-like linkage prevents 2' to 3' migration.[1][4][5] | May require slightly different deprotection conditions compared to TBDMS. |

Expert Insight: For routine synthesis of shorter RNA oligos (up to ~40 nucleotides), TBDMS-protected phosphoramidites are a reliable and cost-effective choice.[6] However, for longer RNA sequences or those with complex secondary structures, the enhanced coupling efficiency offered by TOM-protected monomers is highly advantageous.[3][4][5]

The Complete Protecting Group Strategy

Successful RNA synthesis relies on an orthogonal protecting group scheme where each protecting group can be removed without affecting the others.